1-ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-Ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and unique reactivity. The presence of the trifluoromethyl group makes it particularly valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial production methods often involve optimizing these synthetic routes to maximize yield and minimize costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process .
Chemical Reactions Analysis
1-Ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activity, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets, often through hydrophobic interactions and the formation of strong hydrogen bonds . The exact pathways involved depend on the specific application and target, but generally, the compound exerts its effects by modulating the activity of enzymes or receptors involved in key biological processes .
Comparison with Similar Compounds
1-Ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
1-ethyl-3-methyl-6-phenyl-4-(methyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-ethyl-3-methyl-6-phenyl-4-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different biological activity and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts significant chemical stability and unique reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C16H14F3N3 |
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Molecular Weight |
305.30 g/mol |
IUPAC Name |
1-ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H14F3N3/c1-3-22-15-14(10(2)21-22)12(16(17,18)19)9-13(20-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
IDLPMESQCMCMED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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